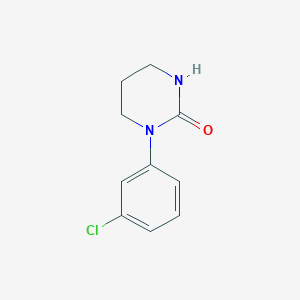

1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLYGKQITJBJMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14162-17-5 | |

| Record name | 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with urea in the presence of a suitable catalyst, such as an acid or base, to form the desired tetrahydropyrimidinone ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials, catalysts, and reaction conditions is critical to the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as tetrahydropyrimidin-2-amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyrimidinones.

Scientific Research Applications

Synthesis of 1-(3-Chlorophenyl)tetrahydropyrimidin-2(1H)-one

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate starting materials such as substituted phenyl derivatives with pyrimidine precursors. The general synthetic pathway typically involves:

- Formation of the Tetrahydropyrimidine Core : This can be accomplished through cyclization reactions involving β-aminoketones and alkali metal cyanates.

- Chlorination : The introduction of the chlorine atom at the 3-position can be performed using chlorinating agents during or after the cyclization process.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For example, a study on N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide demonstrated significant anti-inflammatory activity with suppression rates of approximately 46% in experimental models . This suggests that similar derivatives may exhibit comparable effects.

CNS Activity

The compound has also been investigated for its central nervous system activities. Research indicates that certain tetrahydropyrimidine derivatives can display either CNS depressant or stimulant effects, depending on their structural modifications. Specifically, compounds with certain substituents at the 4-position have shown promise in modulating CNS activity, making them potential candidates for treating neurological disorders .

Case Study 1: Molecular Docking Studies

A study conducted to explore the binding affinity of tetrahydropyrimidine derivatives to cyclooxygenase (COX) enzymes utilized molecular docking techniques. The results indicated that specific modifications to the tetrahydropyrimidine structure could enhance binding affinity and selectivity towards COX-1 and COX-2, which are crucial targets in inflammation and pain management .

| Compound Name | Binding Affinity (kcal/mol) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|---|

| N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | -9.8 | 46.7 | 46.4 |

| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | -9.5 | 46.0 | 45.0 |

Case Study 2: Synthesis and Evaluation of Derivatives

In another research effort, a series of tetrahydropyrimidine derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The study found that several compounds exhibited significant reductions in edema compared to control groups treated with standard anti-inflammatory drugs like Diclofenac .

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data

Key Observations :

- Substituent Position: The meta-chlorophenyl group in the title compound creates a dihedral angle of 86.62° with the tetrahydropyrimidinone ring, compared to 89.59° in the para-chlorophenyl thione analog. This subtle difference may affect intermolecular interactions (e.g., dimerization via N–H⋯S hydrogen bonds in the thione derivative) .

- Saturation: Hexahydropyrimidine derivatives (e.g., 1-(p-Chlorophenyl)-3-phenylhexahydropyrimidine) exhibit higher saturation, reducing ring strain and possibly improving metabolic stability compared to tetrahydropyrimidinones .

Key Observations :

- Thione vs. Ketone : Thione derivatives (e.g., 3e) show potent melanin inhibition, likely due to sulfur’s role in disrupting tyrosinase activity, whereas ketone-containing analogs may prioritize other targets .

- Sulfonyl Substituents : TAK-442’s sulfonyl-naphthalene group enables strong interactions with Factor Xa’s S4 pocket, a feature absent in simpler chlorophenyl derivatives .

- Quaternary Ammonium Salts : Iodide salts of tetrahydropyrimidinium compounds exhibit enhanced antimicrobial activity, attributed to their positive charge disrupting bacterial membranes .

Key Observations :

- Hydrolysis: Tetrahydropyrimidinones undergo hydrolysis under acidic conditions to yield amines and carboxylic acids, whereas thione analogs resist hydrolysis due to stronger C=S bonds .

- Dimerization : Thione derivatives form centrosymmetric dimers via N–H⋯S hydrogen bonds, influencing crystallization and solubility .

Biological Activity

1-(3-Chlorophenyl)tetrahydropyrimidin-2(1H)-one is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyrimidine core, which is known for various biological activities. The presence of the 3-chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrimidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Effects

Research has demonstrated that tetrahydropyrimidinone derivatives can induce apoptosis in cancer cells. A study highlighted the efficacy of related compounds in reducing tumor growth in murine models, suggesting that these compounds could be developed as anticancer agents . The mechanism often involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Studies indicate that similar tetrahydropyrimidinones can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with specific protein targets involved in cell signaling pathways related to inflammation and cancer progression .

In Vitro Studies

In vitro evaluations have shown that compounds structurally related to this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, one study reported a significant reduction in viability in MCF-7 breast cancer cells treated with a similar compound .

In Vivo Studies

Animal model studies have provided further insights into the compound's therapeutic potential. In a murine model of inflammation, administration of related tetrahydropyrimidinones resulted in decreased levels of inflammatory markers and improved clinical outcomes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)tetrahydropyrimidin-2(1H)-one, and how do reaction conditions influence yield?

Q. How is structural characterization of this compound performed, and what spectral discrepancies may arise?

Characterization relies on:

- ¹H/¹³C NMR : Key signals include the tetrahydropyrimidinone ring protons (δ 2.6–3.7 ppm, multiplets) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm). For example, in compound 35 ( ), the methylene protons adjacent to the carbonyl group appear at δ 4.87 (s, 2H) .

- X-ray crystallography : Used to confirm stereochemistry and hydrogen-bonding patterns. reports a mean C–C bond length of 0.004 Å and R factor = 0.048 for a related compound . Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism in the tetrahydropyrimidinone ring.

Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound?

Initial screening often includes:

- Enzyme inhibition assays (e.g., against kinases or proteases) using fluorescence-based methods.

- Antimicrobial activity via microdilution assays (MIC determination).

- Cytotoxicity testing on cell lines (e.g., MTT assay). highlights trifluoromethyl-containing analogues with IR and ¹H NMR data supporting bioactivity studies .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Solvent-free conditions, microwave-assisted synthesis, or biodegradable catalysts (e.g., citric acid) reduce environmental impact. critiques traditional methods for long reaction times and proposes ultrasonic irradiation to enhance efficiency (yield: 80–85% in 30 minutes vs. 12 hours conventionally) .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Dynamic NMR : Detects tautomeric equilibria in solution.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data.

- Isotopic labeling : Resolves ambiguities in overlapping proton signals. For instance, deuterated solvents or ¹⁵N-labeled urea derivatives clarify assignments .

Q. How does the introduction of fluorinated groups (e.g., CF₃) alter the compound’s physicochemical and pharmacological properties?

Fluorination enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. and demonstrate that trifluoromethyl groups increase electron-withdrawing effects, altering reaction kinetics in MCRs and bioactivity. For example, trifluoromethyl-substituted analogues show 2–3x higher enzyme inhibitory activity compared to non-fluorinated derivatives .

Q. What challenges arise in determining the stereochemistry of chiral tetrahydropyrimidinone derivatives?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H.

- X-ray crystallography : Resolves absolute configuration (e.g., confirms R/S configuration via anomalous dispersion) .

- Circular dichroism (CD) : Correlates Cotton effects with stereochemistry.

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Molecular docking : Predicts binding modes to target proteins (e.g., COX-2 or HIV protease).

- QSAR models : Relate substituent electronic parameters (Hammett σ) to IC₅₀ values.

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and toxicity.

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Variations arise from:

Q. How should researchers address conflicting bioactivity data across in vitro and in vivo models?

- Dose-response reevaluation : Ensure linearity in activity curves.

- Metabolite profiling : LC-MS identifies active/inactive metabolites.

- Species-specific differences : Adjust models (e.g., murine vs. humanized systems).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.